

Application Notes and Protocols: gp120-CD4 Binding Assay with FP-21399

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Compound of Interest

Compound Name: **FP-21399**

Cat. No.: **B12772473**

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Introduction

The interaction between the Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein gp120 and the host cell's CD4 receptor is the critical first step in viral entry, making it a prime target for therapeutic intervention.^{[1][2]} **FP-21399** is a bis(disulfonaphthalene) derivative that has been identified as an HIV-1 entry inhibitor.^{[3][4]} It functions by preventing the virus from infecting cells by blocking this initial binding event.^{[3][4]} These application notes provide detailed protocols for assessing the inhibitory activity of **FP-21399** on the gp120-CD4 interaction using standard *in vitro* assays.

Mechanism of Action

HIV-1 entry into a host cell is initiated by the high-affinity binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of target cells, such as T-helper cells.^{[1][2]} This binding triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.^[5] Subsequent engagement of the coreceptor leads to further structural rearrangements in the gp41 transmembrane protein, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.^[1] **FP-21399** exerts its antiviral effect by interfering with the initial gp120-CD4 binding step.

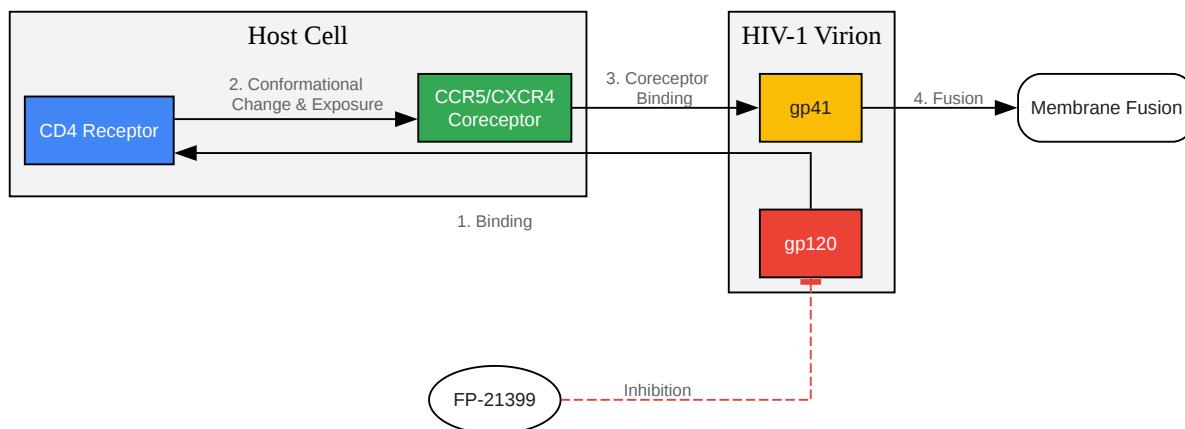
Quantitative Data Summary

The inhibitory activity of **FP-21399** against HIV-1 has been quantified in cell-based assays. The following table summarizes the in vitro efficacy of **FP-21399** against various HIV-1 strains.

Compound	HIV-1 Strain(s)	Assay Type	Parameter	Value	Reference
FP-21399	Various clinical isolates	Cell-based viral inhibition	IC ₉₀	0.46 - 5.5 μ g/mL	[6]

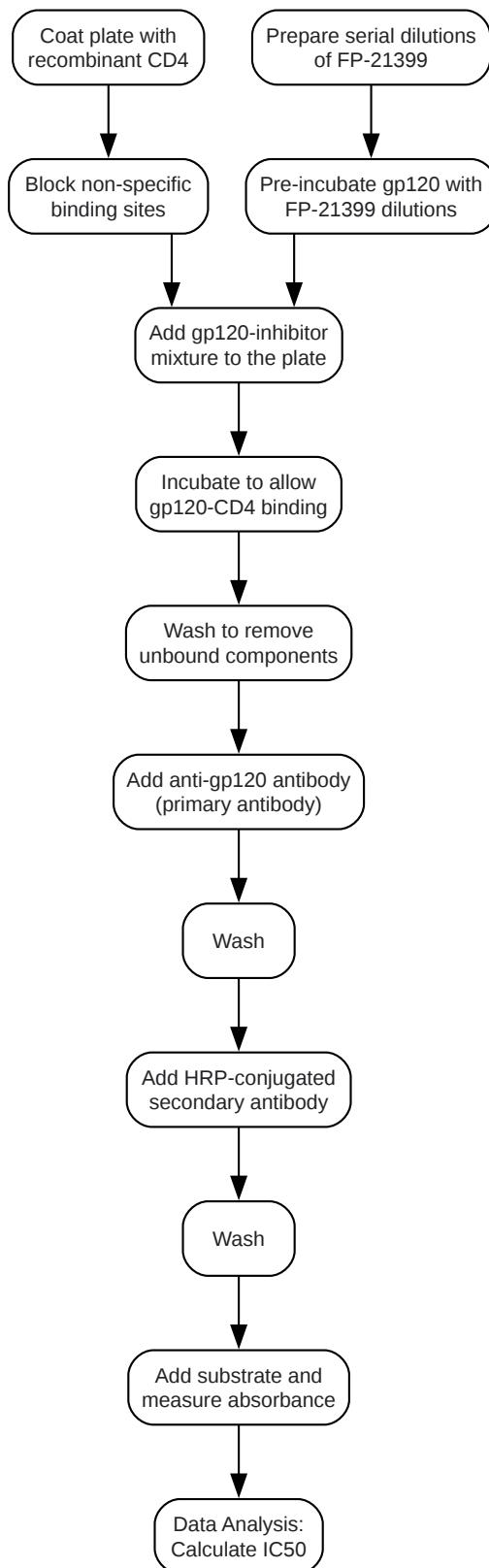
Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams illustrate the HIV-1 entry pathway and a typical workflow for a gp120-CD4 binding inhibition assay.



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Figure 1. Simplified signaling pathway of HIV-1 entry and the inhibitory action of **FP-21399**.

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for an ELISA-based gp120-CD4 binding inhibition assay.

Experimental Protocols

ELISA-Based gp120-CD4 Binding Inhibition Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of gp120 binding to CD4 by **FP-21399**.

Materials:

- 96-well high-binding microtiter plates
- Recombinant soluble CD4 (sCD4)
- Recombinant gp120
- **FP-21399**
- Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)
- Tween-20
- Anti-gp120 monoclonal antibody
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Coating:
 - Dilute recombinant sCD4 to 1-2 µg/mL in PBS.
 - Add 100 µL of the sCD4 solution to each well of a 96-well plate.

- Incubate overnight at 4°C.
- Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
- Blocking:
 - Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.
 - Incubate for 2 hours at room temperature.
 - Wash the plate three times with PBST.
- Inhibition Reaction:
 - Prepare serial dilutions of **FP-21399** in a separate plate.
 - In each well of the dilution plate, mix the **FP-21399** dilution with a constant concentration of recombinant gp120 (e.g., 0.5-1 µg/mL).
 - Incubate this mixture for 1 hour at 37°C to allow the inhibitor to bind to gp120.
 - Transfer 100 µL of the gp120-inhibitor mixture to the corresponding wells of the CD4-coated plate. Include controls with gp120 alone (no inhibitor) and wells with blocking buffer only (background).
 - Incubate for 2 hours at 37°C.
- Detection:
 - Wash the plate three times with PBST.
 - Add 100 µL of a primary anti-gp120 antibody diluted in blocking buffer to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate three times with PBST.
 - Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well.

- Incubate for 1 hour at 37°C.
- Wash the plate five times with PBST.
- Signal Development and Reading:
 - Add 100 µL of TMB substrate to each well.
 - Incubate in the dark at room temperature for 15-30 minutes.
 - Stop the reaction by adding 50 µL of stop solution.
 - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of inhibition for each **FP-21399** concentration relative to the control (gp120 without inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Flow Cytometry-Based gp120-CD4 Binding Inhibition Assay

This protocol outlines a method to assess the inhibition of gp120 binding to CD4-expressing cells using flow cytometry.

Materials:

- CD4-expressing cell line (e.g., CEM-T4, SupT1)
- Recombinant fluorescently labeled gp120 (e.g., gp120-FITC) or unlabeled gp120 and a fluorescently labeled anti-gp120 antibody
- **FP-21399**

- FACS buffer (PBS with 2% Fetal Bovine Serum and 0.1% sodium azide)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest CD4-expressing cells and wash them with FACS buffer.
 - Resuspend the cells to a concentration of 1×10^6 cells/mL in FACS buffer.
- Inhibition Reaction:
 - Prepare serial dilutions of **FP-21399**.
 - In separate tubes, pre-incubate a constant concentration of fluorescently labeled gp120 with the **FP-21399** dilutions for 1 hour at 37°C. Include a control with labeled gp120 alone.
 - Add 100 μ L of the cell suspension (1×10^5 cells) to each tube.
 - Add the gp120-inhibitor mixture to the respective tubes.
 - Incubate for 1 hour at 4°C to allow binding while minimizing internalization.
- Staining and Analysis (if using unlabeled gp120):
 - If unlabeled gp120 was used, wash the cells twice with cold FACS buffer.
 - Resuspend the cells in 100 μ L of FACS buffer containing a fluorescently labeled anti-gp120 antibody.
 - Incubate for 30 minutes at 4°C in the dark.
- Washing and Data Acquisition:
 - Wash the cells twice with cold FACS buffer to remove unbound gp120 and/or antibody.
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.

- Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
- Data Analysis:
 - Gate on the live cell population.
 - Determine the median fluorescence intensity (MFI) for each sample.
 - Calculate the percentage of inhibition based on the reduction in MFI compared to the control (cells with gp120 but no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

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